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Compound of Interest

Compound Name: FT671-R

Cat. No.: B1192882

Get Quote

Executive Summary & Compound Profile
FT671 is a potent, selective, and non-covalent inhibitor of Ubiquitin-Specific Protease 7

(USP7), a deubiquitinase that regulates the stability of the tumor suppressor p53 and the

oncogenic E3 ligase MDM2. In preclinical models, FT671 demonstrates significant anti-tumor

activity (e.g., in MM.1S multiple myeloma xenografts) when administered via oral gavage.[1]

Clarification on Nomenclature (FT671 vs. FT671-R): Primary literature (Turnbull et al., Nature

2017) identifies the (S)-enantiomer (CAS: 1959551-26-8) as the highly active biological agent

(IC₅₀ ~52 nM). The (R)-enantiomer (FT671-R) is often utilized as a negative control or

comparator in stereoselectivity assays. Note: As enantiomers possess identical

physicochemical properties (solubility, pKa, lipophilicity) in achiral solvents, the formulation

vehicle described below is valid for both FT671 (active) and FT671-R.

Physicochemical Challenges
FT671 is a lipophilic small molecule with limited aqueous solubility. Successful in vivo delivery

requires a vehicle that maximizes solubility to ensure consistent bioavailability while preventing

precipitation in the gastrointestinal tract.
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Property Value Implication

Molecular Weight 533.48 g/mol
Moderate size, typical for oral

drugs.

Solubility (Water) Low (< 1 mg/mL)
Requires co-solvents or

surfactants.

Solubility (DMSO) High (~50-150 mg/mL)
Ideal primary solvent for stock

preparation.

Target Dose 100 – 200 mg/kg
Requires a high-concentration

formulation (10–20 mg/mL).

Recommended Formulation Vehicle (The "Gold
Standard")
To achieve a stable, clear solution suitable for oral gavage at doses up to 200 mg/kg, a multi-

component co-solvent system is required. Simple aqueous suspensions (e.g., Methylcellulose)

may result in lower bioavailability compared to the solubilized form described below.

Vehicle Composition: 10/40/5/45 Co-Solvent System
Component Percentage (v/v) Function

DMSO (Dimethyl Sulfoxide) 10%
Primary solubilizer (prevents

initial crashing).

PEG 300 (Polyethylene Glycol) 40%
Co-solvent; maintains solubility

upon dilution.

Tween 80 (Polysorbate 80) 5%
Surfactant; prevents

precipitation at the interface.

Saline (0.9% NaCl) or PBS 45%
Aqueous bulk; adjusts tonicity

for physiological tolerance.

Why this works: The DMSO dissolves the hydrophobic crystal lattice. PEG 300 acts as a bridge

between the organic DMSO and the aqueous phase. Tween 80 forms micelles that encapsulate

any drug molecules threatening to precipitate when the saline is added.
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Step-by-Step Preparation Protocol
Objective: Prepare 10 mL of FT671-R at 10 mg/mL (Total 100 mg compound).

Reagents Required
FT671-R Powder (Store at -20°C, desiccated).

DMSO (Anhydrous, cell-culture grade).

PEG 300 (Medical grade).

Tween 80 (Viscous liquid).

Sterile Saline (0.9% NaCl).

Workflow
Weighing: Accurately weigh 100 mg of FT671-R powder into a sterile glass vial (do not use

polystyrene as DMSO attacks it).

Primary Solubilization (DMSO):

Add 1.0 mL of DMSO.

Critical Step: Vortex vigorously or sonicate in a water bath (37°C) until the powder is

completely dissolved. The solution must be crystal-clear yellow/colorless.

Co-Solvent Addition (PEG 300):

Add 4.0 mL of PEG 300 slowly to the DMSO solution.

Vortex immediately for 30 seconds. The solution will become viscous but should remain

clear.

Surfactant Addition (Tween 80):

Add 0.5 mL of Tween 80.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1192882/docs?utm_src=pdf-body#application-note-oral-gavage-formulation-for-ft671-r-usp7-inhibitor
https://www.benchchem.com/product/b1192882/docs?utm_src=pdf-body#application-note-oral-gavage-formulation-for-ft671-r-usp7-inhibitor
https://www.benchchem.com/product/b1192882/docs?utm_src=pdf-body#application-note-oral-gavage-formulation-for-ft671-r-usp7-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192882?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tip: Tween 80 is extremely viscous. Cut the pipette tip to ensure accurate dispensing, or

weigh it (density ~1.06 g/mL).

Vortex until homogenous.

Aqueous Phase (Saline):

SLOWLY add 4.5 mL of Sterile Saline dropwise while vortexing.

Caution: Adding saline too fast can cause "shock precipitation" where the drug crashes out

as a milky solid. If cloudiness appears, sonicate immediately until clear.

Final QC: Inspect under light. The formulation should be a clear, slightly viscous liquid. If a

precipitate is visible, sonicate for 5–10 minutes.

Visual Workflow Diagram
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Start: 100 mg FT671-R Powder

Add 1.0 mL DMSO
(10% Final Vol)

Is it Clear?

Sonicate (37°C)

No (Cloudy)

Add 4.0 mL PEG 300
(40% Final Vol)

Vortex Immediately

Yes

Add 0.5 mL Tween 80
(5% Final Vol)

Add 4.5 mL Saline
(45% Final Vol)

ADD DROPWISE

Final QC Check:
Clear Solution?

Ready for Dosing
(Use within 24h)

Yes

Discard / Re-evaluate
Solubility

No (Precipitate persists)

Click to download full resolution via product page

Caption: Logical workflow for the stepwise solubilization of FT671-R to prevent precipitation.
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Dosing Guidelines & In Vivo Application
Dosing Parameters

Route: Oral Gavage (PO).[1]

Frequency: Daily (QD).

Volume: 10 mL/kg (Standard for mice).

Example: For a 25g mouse, administer 250 µL.

Dose Range:

Efficacy Studies: 100 mg/kg to 200 mg/kg.[1]

Pharmacodynamics (PD): 25 mg/kg may be sufficient to observe p53 upregulation, but

tumor growth inhibition typically requires higher doses.

Alternative Vehicle (Suspension)
If the co-solvent system is not tolerated or if the specific batch of FT671-R is a salt form that

crashes out of PEG, use the following suspension vehicle. Note: Bioavailability may be lower.

Vehicle: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in water.

Method: Add powder to vehicle and homogenize (Polytron) until a fine, uniform suspension is

achieved. Stir constantly during dosing.
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Issue Cause Solution

Precipitation upon Saline

addition

"Solvent Shock" (Adding water

too fast)

Add saline dropwise while

vortexing. Warm the solution to

37°C.

Gel formation
Interaction between PEG and

high conc. drug

Ensure DMSO is added first to

fully dissolve the lattice before

PEG is introduced.

Animal lethargy High DMSO/PEG load

Ensure animals are hydrated.

Do not exceed 10 mL/kg

dosing volume.

Stability: Prepare fresh daily. If storage is necessary, store at 4°C for max 24 hours, but re-

sonicate and check for crystals before dosing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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